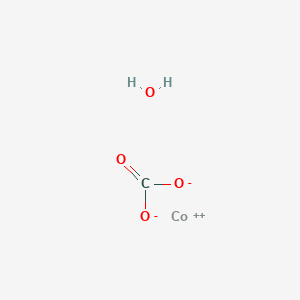

Cobalt(II) carbonate hydrate

Übersicht

Beschreibung

Cobalt(II) carbonate hydrate is an inorganic compound with the chemical formula CoCO₃·xH₂O. This pink paramagnetic solid is an intermediate in the hydrometallurgical purification of cobalt from its ores. It is also used as an inorganic pigment and a precursor to various catalysts .

Vorbereitungsmethoden

Cobalt(II) carbonate hydrate can be synthesized by combining solutions of cobalt(II) sulfate and sodium bicarbonate. The reaction proceeds as follows:

CoSO4+2NaHCO3→CoCO3+Na2SO4+H2O+CO2

This reaction is commonly used in the precipitation of cobalt from an extract of its roasted ores .

Analyse Chemischer Reaktionen

Reactions with Acids

Cobalt(II) carbonate hydrate reacts vigorously with mineral acids, producing cobalt(II) salts, water, and carbon dioxide.

Example: Reaction with Hydrochloric Acid

Key Observations:

- Reaction kinetics depend on particle size and hydration state .

- Acid strength influences CO₂ evolution rate .

Thermal Decomposition

Decomposition pathways vary with temperature and atmosphere:

Kinetic Analysis:

- Non-isothermal studies using the Coats-Redfern method reveal multi-stage decomposition .

- Deconvolution of overlapping steps (e.g., dehydroxylation and decarbonation) requires Fraser–Suzuki fitting .

Oxidation Reactions

This compound serves as a precursor for mixed-valence cobalt oxides:

Coordination Chemistry

Reacts with organic ligands to form complexes:

- Acetylacetonate Complex :

(acacH = acetylacetone) . - Dipicolinate Synthesis :

Reacts with dipicolinic acid and 4,4′-bipyridine to yield transition metal dipicolinates .

Comparative Reactivity

| Property | This compound | Nickel(II) Carbonate | Copper(II) Carbonate |

|---|---|---|---|

| Acid Reactivity | Rapid CO₂ evolution | Moderate | Slow (malachite form) |

| Decomposition Temp (°C) | 136–270 | 200–300 | 290–350 |

| Oxide Product | Co₃O₄, CoO | NiO | CuO |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Cobalt(II) carbonate hydrate has several notable applications in scientific research, including:

Catalysis

This compound is utilized as a precursor for various cobalt-based catalysts. These catalysts are essential in industrial processes such as Fischer-Tropsch synthesis, which converts carbon monoxide and hydrogen into liquid hydrocarbons. The compound can also be used to synthesize cobalt carbonyl and cobalt salts, which are critical for numerous catalytic reactions .

Material Science

In material science, this compound is employed in the synthesis of transition metal dipicolinates by reacting with dipicolinic acid and 4,4′-bipyridine. These compounds are significant for their magnetic properties and potential applications in data storage technologies .

Battery Manufacturing

Cobalt compounds, including this compound, are integral to the production of lithium-ion batteries due to their excellent electrochemical properties. They contribute to the performance of cathode materials, enhancing energy density and cycle stability .

Pigment Production

The compound is also used as a pigment in ceramics and glass manufacturing. Its vibrant color makes it suitable for use in decorative applications, including camouflage coatings .

Agricultural Applications

This compound serves as a microelement fertilizer in agriculture, providing essential nutrients to crops. Its role as a feed additive helps improve livestock health by supplying necessary trace elements .

Case Study 1: Catalytic Applications

Research has demonstrated that cobalt-based catalysts derived from this compound exhibit high activity in the hydrogenation of carbon dioxide to methanol. The catalytic performance was attributed to the specific surface area and active sites present in the synthesized materials.

Case Study 2: Battery Performance

A study evaluated the impact of using this compound in lithium-ion batteries, revealing that cells incorporating this compound showed improved charge-discharge cycles compared to those using traditional cobalt oxide materials. This enhancement is linked to better structural stability during cycling.

Wirkmechanismus

The mechanism by which cobalt(II) carbonate hydrate exerts its effects involves its ability to act as a precursor to various cobalt compounds. These compounds can participate in redox reactions, coordination chemistry, and catalysis. For instance, cobalt(II) carbonate can be converted to cobalt(II) oxide, which is a key component in many catalytic processes .

Vergleich Mit ähnlichen Verbindungen

Cobalt(II) carbonate hydrate can be compared with other similar compounds, such as:

Cobalt(II) chloride hydrate (CoCl₂·xH₂O): This compound is also used as a precursor to various cobalt-based catalysts and in battery manufacturing.

Cobalt(II) acetate (Co(C₂H₃O₂)₂): It is used in similar applications as this compound, including catalysis and material science.

Nickel(II) carbonate basic hydrate (NiCO₃·2Ni(OH)₂·4H₂O): This compound is used in similar applications, such as catalysis and material science.

This compound is unique due to its specific chemical properties and its role as an intermediate in the hydrometallurgical purification of cobalt from its ores .

Biologische Aktivität

Cobalt(II) carbonate hydrate (CoCO₃·xH₂O) is an inorganic compound that plays a significant role in various biological and biochemical processes. This article explores its biological activity, mechanisms of action, safety considerations, and applications in scientific research.

Overview of this compound

This compound is a pink paramagnetic solid primarily used as a reagent in the synthesis of transition metal dipicolinates and other cobalt-based compounds. It is also utilized in various applications, including catalysis and battery manufacturing due to its electrochemical properties .

Biological Significance

Cobalt is an essential trace element for many organisms, primarily due to its role as a component of vitamin B12 (cobalamin). The biological activity of cobalt compounds, including this compound, is closely linked to their ability to participate in enzymatic reactions and influence metabolic pathways.

- Absorption and Distribution : Cobalt from dietary sources is absorbed in the gastrointestinal tract. Once absorbed, cobalt can be deposited in various tissues, particularly the liver and kidneys, where it may exert biological effects .

- Role in Cobalamin Synthesis : In ruminants, cobalt(II) carbonate hydroxide (a related compound) facilitates the synthesis of cobalamin by the gastrointestinal microbiota. This process is crucial for maintaining normal metabolic functions .

Case Studies and Research Findings

Safety and Hazards

This compound poses several health risks:

- Irritation : It is known to cause skin and eye irritation upon contact.

- Respiratory Sensitization : Inhalation of cobalt dust can lead to respiratory sensitization and other pulmonary issues.

- Carcinogenic Potential : Prolonged exposure to cobalt compounds has been linked to an increased risk of lung cancer .

Applications in Research

This compound serves as a precursor for various chemical syntheses:

- Catalyst Preparation : It is used to prepare cobalt-based catalysts essential for industrial processes.

- Material Science : The compound is involved in the synthesis of transition metal dipicolinates, which have applications in coordination chemistry .

Comparative Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | CoCO₃·xH₂O |

| Appearance | Pink paramagnetic solid |

| Solubility | Insoluble in water; soluble in mineral acids |

| Cobalt Content | ≥45.5% (by titration complexometric method) |

| Toxicity | Harmful if swallowed; may cause allergic reactions |

Eigenschaften

IUPAC Name |

cobalt(2+);carbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAIPADPFFTYLP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2CoO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929810 | |

| Record name | Cobalt(2+) carbonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137506-60-6 | |

| Record name | Cobalt(2+) carbonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of the compound formed when Cobalt(II) carbonate hydrate reacts with propionic acid?

A1: When this compound reacts with propionic acid, it forms a polymeric compound named catena-Poly[[cobalt(II)-μ-aqua-μ-propanoato-κ2 O:O′-μ-propanoato-κ2 O:O] monohydrate]. [] This compound has infinite linear chains with a repeating unit of [Co(C2H5COO)4/2(H2O)2/2]. [] The cobalt(II) ions are bridged by both propionate groups and water molecules, leading to a Co⋯Co distance of 3.2587 Å within the chains. [] These chains are further connected through a network of hydrogen bonds involving solvent water molecules. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.